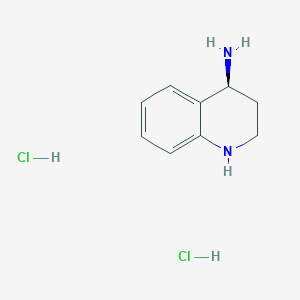

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride

CAS No.: 1965305-30-9

Cat. No.: VC3023736

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965305-30-9 |

|---|---|

| Molecular Formula | C9H14Cl2N2 |

| Molecular Weight | 221.12 g/mol |

| IUPAC Name | (4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | SCHRXWSSWSQEMS-JZGIKJSDSA-N |

| Isomeric SMILES | C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl |

| SMILES | C1CNC2=CC=CC=C2C1N.Cl.Cl |

| Canonical SMILES | C1CNC2=CC=CC=C2C1N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

The compound (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride represents an important class of chiral compounds within the tetrahydroquinoline family. Tetrahydroquinolines form a crucial scaffold in numerous pharmaceutically active compounds and natural products, making derivatives like this particularly valuable in medicinal chemistry research.

Basic Chemical Information

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is characterized by specific chemical identifiers that distinguish it from other similar compounds. The compound has a CAS registry number of 1965305-30-9, which serves as its unique identifier in chemical databases. Its molecular formula is C9H14Cl2N2, with a precisely calculated molecular weight of 221.12 g/mol . The IUPAC name for this compound is (4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride, which explicitly indicates its stereochemical configuration.

Structural Representation and Identifiers

The structural representation of this compound can be expressed through various chemical notation systems. The standard InChI (International Chemical Identifier) for the compound is InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 . This notation provides a standardized way to represent the compound's structure in chemical databases and literature. The corresponding InChIKey, which serves as a condensed digital representation, is SCHRXWSSWSQEMS-JZGIKJSDSA-N . For computational and database purposes, the isomeric SMILES notation C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl effectively represents both the chemical structure and stereochemistry .

Structural Features

The compound consists of a tetrahydroquinoline core with an amine substituent at the 4-position. The tetrahydroquinoline scaffold features a partially reduced quinoline system where the heterocyclic ring contains a secondary amine. The primary amine group at the 4-position exists in the S-configuration, giving the compound its specific chirality. This stereocenter is crucial for its potential biological activities and interactions with chiral biological targets. The compound exists as a dihydrochloride salt, with hydrogen chloride molecules forming ionic bonds with both the secondary amine in the tetrahydroquinoline ring and the primary amine at the 4-position.

Physicochemical Properties

Understanding the physicochemical properties of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is essential for its proper handling and application in research contexts. These properties influence its behavior in biological systems and its utility in chemical reactions.

Physical State and Appearance

At standard temperature and pressure, (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride typically exists as a solid powder. The dihydrochloride salt formation significantly affects its physical properties compared to the free base form, particularly enhancing its stability during storage and handling.

Solubility Characteristics

As a dihydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form. This increased solubility in aqueous media makes it more suitable for biological assays and pharmacological studies where dissolution in physiological buffers is required. The salt form typically shows reduced solubility in non-polar organic solvents but may dissolve well in polar organic solvents such as methanol, ethanol, and DMSO.

Chemical Reactivity

The compound contains two reactive amine groups: the secondary amine that forms part of the tetrahydroquinoline ring system and the primary amine at the 4-position. The primary amine group is particularly valuable from a synthetic perspective as it can participate in various transformations:

-

Nucleophilic substitution reactions with alkyl halides

-

Amide formation with carboxylic acids or acid chlorides

-

Reductive amination with aldehydes or ketones

-

Formation of ureas, thioureas, and sulfonamides

These reactive possibilities make the compound a versatile building block for creating more complex molecular structures in medicinal chemistry applications.

| Property | Value |

|---|---|

| CAS Number | 1965305-30-9 |

| Molecular Formula | C9H14Cl2N2 |

| Molecular Weight | 221.12 g/mol |

| IUPAC Name | (4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride |

| InChI | InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 |

| InChIKey | SCHRXWSSWSQEMS-JZGIKJSDSA-N |

| SMILES | C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl |

| Physical State | Solid |

| Parent Compound | (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine |

| Stereochemistry | S-configuration at C-4 |

Synthesis Methods

Multiple synthetic approaches can be employed to prepare (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride, with the key challenges being the establishment of the tetrahydroquinoline scaffold and control of stereochemistry at the 4-position.

General Synthetic Approaches to Tetrahydroquinolines

The tetrahydroquinoline core can be synthesized through several established methods, providing various starting points for the preparation of the target compound.

Reduction of Quinoline Derivatives

One common approach involves the reduction of appropriately substituted quinoline derivatives. Catalytic hydrogenation of quinolines typically leads to 1,2,3,4-tetrahydroquinolines, with the potential for further functionalization at various positions . This method can be adapted to introduce functional groups at the 4-position, which could later be converted to the desired amine.

Cyclization Reactions

Another approach involves cyclization reactions starting from suitable aniline derivatives. The Niementowski reaction, which uses anthranilic acid and ketones or aldehydes to form 4-hydroxyquinolines, can serve as a starting point for further transformations to obtain tetrahydroquinolines . These cyclization methods often require careful control of reaction conditions to achieve selective formation of the desired tetrahydroquinoline products.

Metal-Catalyzed Processes

Metal-catalyzed reactions offer powerful methods for constructing tetrahydroquinoline scaffolds. According to the patent literature, palladium-catalyzed reactions can be particularly effective for the stereoselective synthesis of tetrahydroquinoline derivatives . The use of palladium catalysts such as palladium acetate or tris(dibenzylideneacetone)dipalladium, along with appropriate phosphine ligands, can facilitate these transformations under relatively mild conditions.

Stereoselective Synthesis Considerations

The key challenge in synthesizing (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is establishing the correct stereochemistry at the 4-position. Several strategies can be employed to achieve the desired S-configuration.

Asymmetric Reduction Approaches

Stereoselective reduction of appropriate precursors, such as 4-oxo or 4-imino derivatives of tetrahydroquinolines, can lead to the desired stereochemistry. Patent literature indicates that stereoselective reduction of compounds like (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime can be achieved using palladium catalysts . The stereoselectivity of such reductions is often influenced by existing substituents that direct the approach of the reducing agent.

Chiral Resolution Methods

Racemic mixtures of 1,2,3,4-tetrahydroquinolin-4-ylamine can be resolved using chiral resolving agents or chromatographic techniques to isolate the desired S-enantiomer. Crystallization with chiral acids or preparative chiral HPLC can be effective methods for obtaining enantiomerically pure material.

Starting from Chiral Building Blocks

Synthetic strategies can also begin with chiral starting materials that already contain the desired stereocenter, which is then preserved throughout the synthetic sequence. This approach can be particularly valuable when suitable chiral precursors are readily available.

Salt Formation

The final step in preparing (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride involves the conversion of the free base to the dihydrochloride salt. This is typically accomplished by treating the free base with an appropriate amount of hydrochloric acid in a suitable solvent system, followed by isolation of the salt through filtration or crystallization. The salt formation occurs at both the secondary amine of the tetrahydroquinoline ring and the primary amine at the 4-position.

Comparison with Related Compounds

Comparing (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride with related compounds provides valuable insights into the importance of specific structural features for chemical and biological properties.

Comparison with the R-Enantiomer

The R-enantiomer, (R)-1,2,3,4-Tetrahydro-quinolin-4-ylamine hydrochloride (CAS No. 1965305-32-1), differs from the S-enantiomer in its stereochemistry at the 4-position. This stereochemical difference can significantly impact biological activity due to different spatial arrangements of the amine group, potentially leading to distinct interactions with chiral biological receptors or enzymes. While both enantiomers share similar chemical properties, their biological activities may differ substantially, highlighting the importance of stereochemistry in drug development.

Related Tetrahydroquinoline Derivatives

Several other tetrahydroquinoline derivatives have been reported with variations in substitution patterns and functional groups.

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride

This related compound (CAS No. 1965310-01-3) features dimethyl substitution at the 4-position and an amine group at the 6-position. With a molecular formula of C11H18Cl2N2 and a molecular weight of 249.18 g/mol, it differs from (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride in both the position of the amine group and the presence of methyl substituents. These structural differences likely result in distinct chemical and biological properties.

(1-2-3-4-tetrahydroquinolin-4-yl)methanamine dihydrochloride

Analytical Characterization

The characterization of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride typically involves various analytical techniques to confirm its identity, purity, and stereochemical configuration.

Spectroscopic Methods

Several spectroscopic methods can be employed to characterize this compound and confirm its structure.

Infrared Spectroscopy

Infrared (IR) spectroscopy can identify functional groups present in the molecule. For this compound, characteristic IR absorptions would include bands for N-H stretching (from both the primary and secondary amines) and aromatic C-H and C=C stretching.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry can confirm the molecular formula by providing accurate mass measurements.

Determination of Stereochemistry

Confirming the stereochemical configuration at the 4-position is crucial for characterizing (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride.

Optical Rotation

Measurement of optical rotation can provide evidence of the compound's chirality. The specific rotation ([α]D) value at a defined concentration and temperature can be compared with literature values or values for known standards.

Chiral Chromatography

Chiral HPLC or GC can be used to assess the enantiomeric purity of the compound by comparing retention times with authentic standards of both enantiomers.

X-ray Crystallography

X-ray crystallography provides definitive evidence of the absolute configuration if suitable crystals can be grown. This technique allows direct visualization of the three-dimensional structure, including the stereochemistry at chiral centers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume